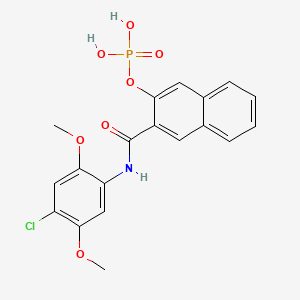
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a chlorinated phenyl group, a dimethoxy substitution, and a naphthalene carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide typically involves multi-step organic reactions The naphthalene carboxamide moiety is then synthesized and coupled with the chlorinated dimethoxyphenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(4-Chloro-2,5-dimethoxyphenyl)-3-methoxy-naphthalene-2-carboxamide
- N-(4-Chloro-2,5-dimethoxyphenyl)-3-aminonaphthalene-2-carboxamide
Uniqueness
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is unique due to the presence of the phosphonooxy group, which can impart distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, or reactivity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
32179-67-2 |
|---|---|
Fórmula molecular |
C19H17ClNO7P |
Peso molecular |
437.8 g/mol |
Nombre IUPAC |
[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H17ClNO7P/c1-26-17-10-15(18(27-2)9-14(17)20)21-19(22)13-7-11-5-3-4-6-12(11)8-16(13)28-29(23,24)25/h3-10H,1-2H3,(H,21,22)(H2,23,24,25) |
Clave InChI |
ZVMLHPOCCZTQGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


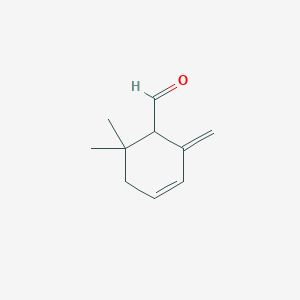
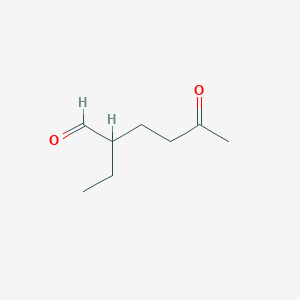
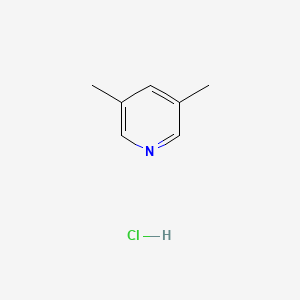
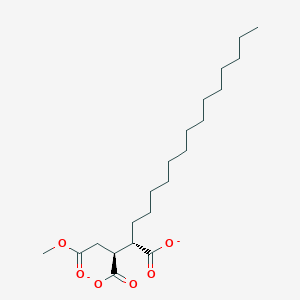

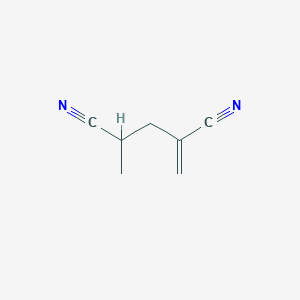
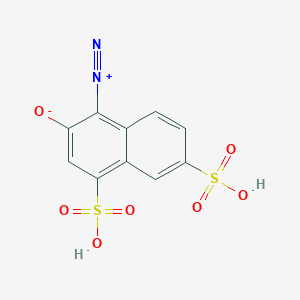
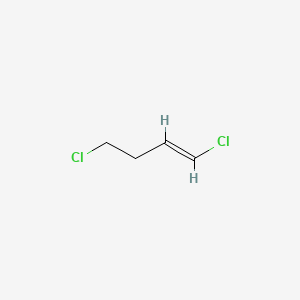
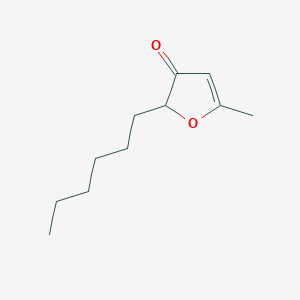

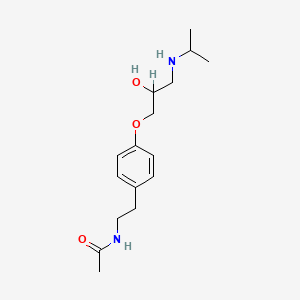

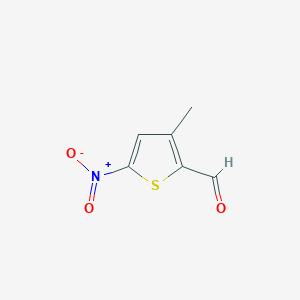
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
